1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole
Description
Contextualization of Benzimidazoles as a Privileged Heterocyclic Framework
Benzimidazoles, which feature a fused benzene (B151609) and imidazole (B134444) ring, are recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. The unique structural and electronic properties of the benzimidazole (B57391) nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow for versatile binding to a wide range of biological targets. nih.gov This inherent versatility has led to the development of benzimidazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netarabjchem.org
Rationale for N-Substitution with Benzyl (B1604629) Moieties in Organic Synthesis and Chemical Biology
The nitrogen atoms of the benzimidazole ring provide a convenient handle for chemical modification, with N-substitution being a common strategy to modulate the compound's physicochemical and biological properties. The introduction of a benzyl group at the N-1 position is a frequently employed tactic in the design of novel benzimidazole derivatives. This substitution can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the aromatic ring of the benzyl moiety can engage in additional binding interactions with target proteins, leading to enhanced potency and selectivity. From a synthetic standpoint, N-benzylation of benzimidazoles is a well-established and generally high-yielding reaction, making it an attractive method for the diversification of benzimidazole libraries. Some derivatives with a benzyl substituent at the imidazole nitrogen have exhibited good antioxidant activity, which may be attributed to the extended resonance stabilization of radicals formed from the benzyl group. mdpi.com
Historical and Current Academic Perspectives on the tert-Butyl Group's Influence in Molecular Design
The tert-butyl group, a bulky and lipophilic moiety, has long been utilized in molecular design to impart specific properties to a molecule. Historically, its primary role was to provide steric hindrance, thereby influencing the conformation of a molecule or protecting a reactive site. In contemporary medicinal chemistry, the tert-butyl group is strategically incorporated to enhance metabolic stability by blocking sites susceptible to enzymatic degradation. Its lipophilicity can also contribute to improved binding affinity through hydrophobic interactions with the target protein. However, the increased lipophilicity can also negatively impact solubility and other pharmacokinetic properties, presenting a challenge for drug development that necessitates careful molecular design.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-18(2,3)15-10-8-14(9-11-15)12-20-13-19-16-6-4-5-7-17(16)20/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVWAUJWFFKPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis of the 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole Architecture
A retrosynthetic analysis of this compound reveals several key bond disconnections that inform the primary synthetic strategies. The most logical disconnection is the C-N bond linking the benzyl (B1604629) group to the benzimidazole (B57391) core. This leads to two primary synthons: the benzimidazole anion and a 4-(tert-butyl)benzyl electrophile. A secondary approach involves the disconnection of the imidazole (B134444) ring itself, suggesting a convergent synthesis from a substituted o-phenylenediamine (B120857) precursor that already bears the N-(4-(tert-butyl)benzyl) moiety.
Primary Disconnection (C-N Bond):
Target: this compound
Disconnection: N-alkylation
Synthons: Benzimidazole anion and 4-(tert-butyl)benzyl cation
Synthetic Equivalents: Benzimidazole and 4-(tert-butyl)benzyl halide (e.g., chloride or bromide)
Secondary Disconnection (Imidazole Ring Formation):
Target: this compound
Disconnection: Cyclocondensation
Synthons: N-(4-(tert-butyl)benzyl)-o-phenylenediamine and a one-carbon synthon
Synthetic Equivalents: N-(4-(tert-butyl)benzyl)-1,2-diaminobenzene and formic acid or its derivatives.
These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.
Classical and Modern Synthetic Routes to N-Substituted Benzimidazoles
The synthesis of N-substituted benzimidazoles can be broadly categorized into direct N-alkylation of a pre-formed benzimidazole ring and the construction of the benzimidazole ring from N-alkylated precursors. researchgate.net More recently, multi-component reactions have emerged as an efficient alternative.
Direct N-alkylation is a widely employed and straightforward method for the synthesis of 1-substituted benzimidazoles. This approach involves the reaction of benzimidazole with an appropriate alkylating agent, such as 4-(tert-butyl)benzyl halide, in the presence of a base. lookchem.com
The reaction typically proceeds via the deprotonation of the benzimidazole N-H by a base to form the benzimidazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. researchgate.net A variety of bases and solvent systems can be utilized, with common choices including potassium carbonate, sodium hydride, or potassium hydroxide (B78521) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. lookchem.comresearchgate.net Some methods also report the use of phase-transfer catalysts or crown ethers to enhance the reaction rate and yield. lookchem.com
| Base | Solvent | General Conditions | Advantages | Disadvantages |
| K2CO3, Cs2CO3 | Acetone, DMF | Room temperature to reflux | Readily available, mild conditions | Can require long reaction times |
| NaH | DMF, THF | 0 °C to room temperature | Strong base, high yields | Moisture sensitive, requires anhydrous conditions |
| KOH | Acetone, Water-SDS | Room temperature | Inexpensive, can be used in aqueous media | Potential for side reactions |
An alternative to direct N-alkylation is the cyclocondensation of an N-substituted o-phenylenediamine with a one-carbon source. researchgate.net This strategy is particularly useful when the desired N-substituent might be incompatible with the conditions of direct alkylation or when regioselectivity is a concern.
In the context of synthesizing this compound, this would involve the initial synthesis of N-(4-(tert-butyl)benzyl)-1,2-diaminobenzene. This precursor can then be reacted with various one-carbon synthons, such as formic acid, orthoesters, or aldehydes, to construct the imidazole ring. nih.gov The reaction with aldehydes, followed by an oxidative cyclization, is a common and efficient method for generating 1,2-disubstituted benzimidazoles. iosrjournals.org However, for a 1-substituted benzimidazole, a one-carbon source that does not introduce a substituent at the 2-position is required.
The condensation of o-phenylenediamines with aldehydes can sometimes lead to the formation of 1,2-disubstituted benzimidazoles as a side product or even the major product, depending on the reaction conditions. iosrjournals.org
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govacs.org For the synthesis of 1,2-disubstituted benzimidazoles, a copper-catalyzed three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and a nitrogen source has been developed. nih.govrsc.org While this specific example leads to a 2-substituted product, the principles of MCRs can be adapted for the synthesis of 1-substituted benzimidazoles.
An iron-catalyzed one-pot, three-component synthesis of benzimidazoles has also been reported, involving the reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov These MCR approaches streamline the synthetic process, reduce waste, and can provide access to a diverse range of benzimidazole derivatives. nih.govacs.orgrsc.org
Regioselectivity and Stereochemical Considerations in Synthesis
For unsymmetrical benzimidazoles, direct N-alkylation can lead to a mixture of two regioisomers (N1 and N3 alkylation). However, for the parent benzimidazole, the two nitrogen atoms are equivalent, and thus, mono-alkylation leads to a single product. The challenge of regioselectivity arises when the benzimidazole ring is already substituted. In the case of synthesizing this compound from unsubstituted benzimidazole, regioselectivity is not a concern for the initial alkylation.
Stereochemical considerations are generally not a factor in the synthesis of this compound, as the molecule does not possess any stereocenters.
Green Chemistry Principles and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact. ijarsct.co.inchemmethod.com This includes the use of greener solvents, catalysts, and energy sources.
Sustainable approaches to benzimidazole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. rjptonline.org
Use of green solvents: Water, ionic liquids, and deep eutectic solvents are being explored as environmentally benign alternatives to volatile organic compounds. nih.govmdpi.com
Catalyst-free and solvent-free reactions: Grinding techniques and reactions on solid supports can eliminate the need for both solvents and catalysts. mdpi.comjksus.org
Use of green catalysts: The use of inexpensive and environmentally friendly catalysts is a key aspect of green chemistry. ijarsct.co.in
Optimization of Reaction Conditions and Catalyst Development
The synthesis of this compound, a compound of interest in various research fields, has benefited from modern synthetic methodologies aimed at improving efficiency, yield, and environmental footprint. The optimization of reaction conditions and the development of novel catalysts are central to these advancements. Key areas of progress include the application of electrochemical methods, microwave-assisted synthesis, and the use of green chemistry principles such as deep eutectic solvents and solvent-free conditions.
Electrochemical Synthesis Methods
Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional methods for constructing benzimidazole scaffolds, offering a green approach by minimizing the use of hazardous reagents. This method utilizes an electric current to drive chemical reactions, often proceeding at room temperature and normal pressure without the need for external oxidants or catalysts.
Recent studies have demonstrated the utility of electrochemical methods for the synthesis of N-substituted benzimidazoles. These techniques often involve the intramolecular C-H amination or dehydrogenative amination, providing a direct route to C-N bond formation. For instance, an electrochemical dehydrogenative amination has been developed for synthesizing 1,2-disubstituted benzimidazoles, which avoids the use of transition metals and stoichiometric oxidants. While a specific electrochemical synthesis for this compound is not explicitly detailed in the reviewed literature, the synthesis of structurally analogous compounds such as 1-(4-(tert-Butyl)benzyl)-2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole has been achieved with good yields (80%) through an electrochemical oxidative dehydrogenation C–N bond formation. This suggests the high potential of electrosynthesis for the target compound.
General electrochemical approaches for N-substituted benzimidazoles often employ a constant current in an undivided cell, sometimes mediated by reagents like NaI, which can act as both a mediator and an electrolyte. The choice of electrode material, such as graphite, platinum, or carbon electrodes, can also influence the reaction's efficiency and outcome. These methods are praised for their operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups.
| Parameter | Typical Conditions for Electrochemical Benzimidazole Synthesis |
| Reaction Type | Dehydrogenative amination, Cyclization-Desulfurization |
| Catalyst/Mediator | Often catalyst-free or mediated by NaI |
| Oxidant | None (electric current) |
| Solvent | Acetonitrile/Water, N,N-dimethylacetamide (DMAc) |
| Electrodes | Graphite, Platinum, Carbon |
| Temperature | Ambient Temperature |
| Advantages | Green, avoids hazardous oxidants, mild conditions |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, significantly reducing reaction times from hours to minutes and often improving product yields and purity. jocpr.com This technique has been extensively applied to the synthesis of benzimidazole derivatives. jocpr.comeurekaselect.com The core principle involves the efficient heating of polar molecules by microwave irradiation, leading to a rapid increase in temperature and reaction rate. jocpr.com
The synthesis of N-substituted benzimidazoles, including N-benzyl derivatives, is well-suited for microwave assistance. A common method involves the condensation of o-phenylenediamine with aldehydes. mdpi.com For the synthesis of this compound, this would typically involve the reaction of N-(4-(tert-butyl)benzyl)benzene-1,2-diamine with an appropriate C1 source like formic acid or its equivalent under microwave irradiation. The use of catalysts such as erbium triflate (Er(OTf)₃) has been shown to be effective in solvent-free microwave-assisted syntheses of 1,2-disubstituted benzimidazoles, achieving quantitative yields in as little as 5 minutes. mdpi.com
Microwave-assisted protocols are often lauded for their "green" credentials, as they reduce energy consumption and can often be performed under solvent-free conditions or with environmentally benign solvents. jocpr.comchemmethod.com Various catalysts, including solid mineral supports like montmorillonite (B579905) K10, have been used in dry media under microwave irradiation to facilitate benzimidazole synthesis. dergipark.org.tr A novel microwave-assisted protocol for a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, demonstrated a significant reduction in total reaction time to 31 minutes over 5 steps, compared to 17 hours with conventional heating. asianpubs.org
| Method | Catalyst/Reagents | Solvent | Time | Yield | Reference |
| Microwave | Er(OTf)₃ | Solvent-free | 5-10 min | 86-99% | mdpi.com |
| Microwave | Montmorillonite K10 | Dry media | - | Good | dergipark.org.tr |
| Microwave | T3P | - | 31 min (5 steps) | Excellent | asianpubs.org |
| Conventional | Various acids | Various | Hours-Days | Variable | jocpr.comeurekaselect.com |
Deep Eutectic Solvents and Solvent-Free Conditions
In line with the principles of green chemistry, the use of deep eutectic solvents (DESs) and solvent-free reaction conditions has gained significant traction in the synthesis of benzimidazoles. chemmethod.commdpi.com These approaches aim to minimize or eliminate the use of volatile and often toxic organic solvents.
Deep Eutectic Solvents (DESs) are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.comwisdomlib.org They are attractive as reaction media due to their low cost, biodegradability, low toxicity, and non-flammability. mdpi.com In the context of benzimidazole synthesis, DESs can act as both the solvent and the catalyst. nih.gov For instance, a DES formed from ZrOCl₂·8H₂O and urea has been reported as an excellent and recyclable catalyst and reaction medium for the synthesis of 2-substituted benzimidazoles. researchgate.net The use of DESs provides advantages in terms of high product yields and simplified work-up procedures. mdpi.com
Solvent-free conditions represent another key green chemistry strategy. chemmethod.com The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be carried out by simply heating the neat reactants, sometimes in the presence of a catalyst. researchgate.net This method is atom-economical and significantly reduces waste. chemmethod.com For the preparation of N-substituted benzimidazoles, grinding the reactants together, a technique known as mechanochemistry, has been successfully employed. For example, the reaction of 2-chlorobenzimidazole (B1347102) with benzyl chloride in the presence of K₂CO₃ can be achieved by simple physical grinding at room temperature for 10-15 minutes. Other solvent-free approaches involve using solid acid catalysts or nanocomposites, which can be easily recovered and reused. rsc.org
| Approach | Catalyst/Medium | Conditions | Advantages |
| Deep Eutectic Solvents | Choline chloride/urea; ZrOCl₂·8H₂O/urea | Heating | Biodegradable, recyclable, dual solvent-catalyst, high yields |
| Solvent-Free | Grinding (Mechanochemistry) | Room Temperature | No solvent, rapid, simple work-up |
| Solvent-Free | Solid acid catalysts (e.g., [PVP-SO₃H]HSO₄) | 80 °C | Recyclable catalyst, excellent yields, no solvent |
| Solvent-Free | H₂O₂/TiO₂ P25 nanoparticles | - | Excellent yields, green oxidant |
Scalability of Synthetic Procedures for Research Applications
The transition of a synthetic procedure from a laboratory-scale experiment to a larger, more practical scale is a critical consideration for research applications that require substantial quantities of a compound for extensive testing. For this compound, the scalability of its synthesis is crucial for its potential use in materials science or medicinal chemistry research.
Several of the modern synthetic methodologies discussed offer promising scalability. Electrochemical synthesis, for example, has been shown to be applicable for gram-scale synthesis while maintaining reaction efficiency. nih.gov This is a significant advantage as it allows for the production of larger batches without a substantial increase in complexity or a decrease in yield. The scalability is often achieved by using larger electrodes and reaction vessels, with the fundamental principles of the electrochemical reaction remaining the same.
Microwave-assisted synthesis has also demonstrated good scalability. One study on the synthesis of 1,2-disubstituted benzimidazoles reported a successful scale-up to 20 mmol, completing the reaction in 25 minutes with an excellent yield of 93%. mdpi.com The ability to perform these reactions on a larger scale makes microwave synthesis a viable option for producing research quantities of benzimidazole derivatives.
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure and conformation of benzimidazole (B57391) derivatives in solution. researchgate.net For 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, offering insights into the molecule's connectivity and spatial arrangement.
Based on data from analogous N-substituted benzimidazoles, a predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the benzimidazole core, the benzyl (B1604629) group, and the tert-butyl substituent. rsc.orgias.ac.inrsc.org The aromatic protons of the benzimidazole ring are expected to appear in the downfield region (approximately δ 7.2-7.8 ppm), while the methylene (B1212753) protons of the benzyl bridge would likely produce a characteristic singlet around δ 5.4 ppm. rsc.org The aromatic protons of the 4-(tert-butyl)benzyl group would show a typical AA'BB' splitting pattern, and the nine equivalent protons of the tert-butyl group would yield a sharp singlet further upfield, around δ 1.3 ppm.
Similarly, the ¹³C NMR spectrum would provide key structural information. The carbons of the benzimidazole ring are expected in the δ 110-145 ppm range, with the C2 carbon appearing further downfield. The methylene carbon of the benzyl group would likely resonate around δ 49 ppm, while the quaternary and methyl carbons of the tert-butyl group would appear at approximately δ 34 ppm and δ 31 ppm, respectively. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzimidazole Aromatic Protons | 7.2 - 7.8 | 110 - 145 |
| Benzyl Methylene Protons (-CH₂-) | ~5.4 | ~49 |
| Benzyl Aromatic Protons | 7.0 - 7.4 | 125 - 150 |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 | ~31 |
| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | - | ~34 |
To move beyond simple signal assignment and confirm the intricate structural details of this compound, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would establish proton-proton coupling networks. These experiments would definitively link the protons within the benzimidazole ring system and separately within the 4-substituted benzyl ring, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton with its directly attached carbon atom. This is crucial for the unambiguous assignment of the ¹³C signals, such as linking the methylene proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) H-C correlations. This technique would be vital in piecing the molecular puzzle together, for instance, by showing a correlation from the methylene protons to the C2 and C7a carbons of the benzimidazole ring, as well as to the quaternary carbon of the benzyl ring, thus confirming the N-benzyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, providing critical information about the molecule's preferred conformation in solution. For example, NOE correlations between the benzyl methylene protons and the H7 proton of the benzimidazole ring would indicate a specific spatial arrangement and could help define the torsion angle around the N1-CH₂ bond.
The bond connecting the benzyl group to the benzimidazole nitrogen (N1-CH₂) is a potential site for restricted rotation. This rotation could be hindered by the steric bulk of the ortho-hydrogens of the benzimidazole ring and the benzyl group. While this barrier might be low at room temperature, variable-temperature (VT) NMR studies could reveal information about the molecule's dynamic behavior.
If the rotational barrier is significant enough, cooling the sample could lead to the decoalescence of signals for protons that are chemically equivalent at higher temperatures due to rapid rotation. For example, the two methylene protons, which appear as a singlet at room temperature, might resolve into a pair of doublets (an AX system) at lower temperatures. By analyzing the coalescence temperature and the chemical shift difference, it would be possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the conformational flexibility of the molecule. tandfonline.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive picture of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound is not publicly available, the structure of the closely related compound, 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole , offers significant insights into the likely solid-state architecture. nih.gov
For this related molecule, the benzimidazole ring system is reported to be nearly planar. nih.gov The two substituted phenyl rings are oriented at significant dihedral angles relative to this central core. It is highly probable that this compound would also feature a planar benzimidazole moiety, as this is a common characteristic of this heterocyclic system. researchgate.netmdpi.com
Crystallographic Data for the Analogous Compound 1-(4-(tert-Butyl)benzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₈H₃₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2142 (5) |
| b (Å) | 21.1112 (13) |
| c (Å) | 17.4624 (12) |
| β (°) | 92.869 (6) |
| Volume (ų) | 2288.0 (3) |
In the solid state, the conformation of the molecule would be defined by the key torsion angles. The most significant would be the angle describing the orientation of the 4-(tert-butyl)benzyl group relative to the benzimidazole ring. In the analogous structure, the dihedral angles between the benzimidazole plane and the attached benzene (B151609) rings are 32.09 (6)° and 85.86 (4)°. nih.gov This indicates that a twisted, non-coplanar arrangement is energetically favorable, likely to minimize steric hindrance. A similar twisted conformation would be expected for this compound, with the benzyl group rotated out of the plane of the benzimidazole core.
The way molecules pack in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For benzimidazole derivatives, common interactions include hydrogen bonding and π-π stacking. mdpi.commdpi.com In the case of this compound, the N3 atom of the imidazole (B134444) ring is a hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H···N interactions are likely to play a significant role in the crystal packing, as observed in the crystal structure of its 2-phenyl substituted analogue, where molecules are linked into chains by such bonds. nih.gov
Furthermore, π-π stacking interactions between the aromatic benzimidazole and benzyl rings of adjacent molecules could contribute to the stability of the crystal lattice. researchgate.net The bulky tert-butyl groups would also influence the packing, potentially creating voids or channels in the crystal structure and preventing a highly dense packing arrangement.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. nih.govresearchgate.net The spectra of this compound would be characterized by contributions from the benzimidazole core, the benzyl substituent, and the tert-butyl group.
Benzimidazole Core Vibrations: The spectrum would show characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and benzene rings are expected in the 1450-1620 cm⁻¹ region. mdpi.com In-plane and out-of-plane C-H bending vibrations would provide a complex but characteristic pattern in the fingerprint region (below 1400 cm⁻¹).
Benzyl Group Vibrations: The CH₂ group would exhibit symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and scissoring vibrations near 1465 cm⁻¹. nih.gov
tert-Butyl Group Vibrations: This group would be identified by strong C-H stretching bands around 2960 cm⁻¹ and characteristic symmetric (umbrella) and asymmetric C-H bending modes around 1365 cm⁻¹ and 1390 cm⁻¹, respectively. dergipark.org.tr
The combination of FT-IR and Raman spectroscopy would be complementary. Vibrations that are strong in the IR spectrum (e.g., polar bonds like C=N) may be weak in the Raman spectrum, while non-polar bonds (e.g., aromatic C=C) often produce strong Raman scattering. This complementarity aids in a more complete assignment of the molecule's vibrational modes. researchgate.net
Predicted Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch (tert-Butyl, Benzyl) | 2850 - 2970 | FT-IR, Raman |
| C=N / C=C Ring Stretch | 1450 - 1620 | FT-IR, Raman |
| CH₂ Scissoring | ~1465 | FT-IR |
| tert-Butyl C-H Bending (Umbrella mode) | ~1365 | FT-IR |
| Aromatic C-H Out-of-Plane Bending | 740 - 880 | FT-IR |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. This is achieved by distinguishing between ions with very small mass differences. Electrospray ionization (ESI) is a common soft ionization technique paired with HRMS for the analysis of benzimidazole derivatives. rsc.org
While specific HRMS data for this compound was not found in the reviewed literature, the analysis of analogous benzimidazole compounds demonstrates the utility of this technique. For instance, HRMS (ESI) data for related structures provide exact mass measurements that confirm their elemental composition. rsc.orgrsc.org
Table 1: Illustrative HRMS Data for Related Benzimidazole Derivatives
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 1-Benzyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | C₁₅H₁₂F₃N₂ | 277.0953 | 277.0953 |
| 1-Phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | C₁₄H₁₀F₃N₂ | 263.0796 | 263.0793 |
| 1,2-Diphenyl-1H-benzo[d]imidazole derivative | C₂₃H₂₃N₂ | 327.18558 | 327.18556 |
Data sourced from related research on benzimidazole derivatives as specific data for the target compound is not available. rsc.orgrsc.org
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. The study of these pathways in similar benzimidazole compounds helps in predicting the fragmentation of the target molecule and identifying unknown metabolites or degradation products. nih.govresearchgate.net The general process involves ionization of the molecule, followed by the application of cleavage and rearrangement rules to generate fragment ions. nih.gov
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are considered)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral substance. While this compound itself is not chiral, chiral derivatives can be synthesized or may occur as metabolites.
In such cases, CD and ORD spectroscopy would be vital for determining the enantiomeric purity (the excess of one enantiomer over the other) and the absolute configuration (the actual 3D arrangement of atoms) of the chiral centers. The assignment of absolute configuration using these methods often involves comparing experimental data with theoretical calculations or with data from chiral derivatizing agents. acs.orgresearchgate.net For example, research on benzimidazole-based axially chiral derivatizing agents has been conducted to determine the absolute configuration of β-chiral aminoalcohols by analyzing their NMR spectra after esterification. acs.orgresearchgate.net This approach uses a conformational model based on the shielding effects observed in the NMR spectrum of the resulting diastereomers. researchgate.net
Hyphenated Techniques (e.g., HPLC-NMR, LC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or a Nuclear Magnetic Resonance (NMR) detector (HPLC-NMR) are powerful tools for analyzing complex mixtures and assessing the purity of compounds. nih.gov
LC-MS is widely used for the analysis of benzimidazole derivatives. nih.gov This technique allows for the separation of the target compound from impurities, starting materials, and byproducts, followed by mass analysis for identification and quantification. LC-MS/MS, a tandem MS technique, further enhances selectivity and sensitivity, making it suitable for detecting trace amounts of compounds in complex matrices like biological fluids. waters.comchromatographytoday.com The method typically involves selecting a parent ion and two sub-ions for each compound to ensure accurate identification. The combination of a high-speed capillary gas chromatograph with a miniaturized ion trap mass spectrometer also represents an advanced hyphenated system for on-site analysis. amazonaws.com
Table 2: Parameters for a Typical LC-MS/MS Analysis of Benzimidazoles
| Parameter | Setting |
|---|---|
| LC System | UHPLC |
| Column | C18 or similar |
| Mass Spectrometer | Triple Quadrupole or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Temperature | ~250-300 °C |
This table represents typical parameters and may vary based on the specific instrument and analyte. Information is generalized from studies on benzimidazole analysis. amazonaws.com
These advanced analytical methods are crucial for the comprehensive characterization of this compound, ensuring its structural integrity, stereochemical properties (if applicable), and purity.
Based on a thorough review of the available search results, it has been determined that there is no specific scientific literature detailing the computational chemistry and molecular modeling paradigms for the compound “this compound”. The provided search results contain information on related benzimidazole derivatives, but not on the exact molecule specified in the query.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline, as the necessary data for the following sections are unavailable for "this compound":
Computational Chemistry and Molecular Modeling Paradigms
Molecular Docking Studies for Ligand-Target Interaction Prediction
Identification of Binding Sites and Interaction Modes
Generating content for these sections without specific research findings would result in speculation and scientifically inaccurate information. To maintain the integrity and accuracy of the response, the requested article cannot be created.
Estimation of Binding Affinities and Energetics
The estimation of binding affinities and energetics is a critical application of computational chemistry, particularly in the context of drug discovery and materials science. This process involves calculating the free energy of binding between a ligand, such as 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole, and a biological target, typically a protein or nucleic acid. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the preferred orientation of the ligand within the binding site and to compute the binding energy.
Molecular docking simulations would predict the binding pose of this compound to a receptor and estimate the binding affinity through scoring functions. More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide more accurate calculations of binding free energies. These calculations consider the dynamic nature of the interacting molecules and the role of the solvent.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with a specific property of interest. These properties can range from physicochemical characteristics like boiling point and solubility to biological activities. A QSPR model is a mathematical equation that quantitatively describes this relationship.
For this compound, a QSPR study would involve calculating a variety of molecular descriptors, such as topological, electronic, and steric parameters. These descriptors would then be used to build a model that could predict a certain property. For instance, a QSPR model could be developed to predict its solubility in different solvents or its retention time in chromatography.
However, a review of the scientific literature indicates a lack of specific QSPR models that have been developed for or include this compound. The development of such models would require a dataset of related compounds with experimentally determined properties.
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Theoretical methods, particularly those based on quantum mechanics, are powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction pathways. Density Functional Theory (DFT) is a widely used method for these purposes. By calculating various molecular properties and reactivity descriptors, researchers can gain insights into how a molecule like this compound is likely to behave in a chemical reaction.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and Fukui functions. These descriptors help in identifying the most reactive sites within the molecule for electrophilic and nucleophilic attacks. Furthermore, computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates to predict the most likely reaction pathways.
While DFT studies have been conducted on other benzimidazole (B57391) derivatives, specific theoretical predictions of the chemical reactivity and reaction pathways for this compound are not documented in the available literature. Such studies would provide fundamental insights into its chemical behavior.
In Silico ADME Prediction for Compound Profiling in Research
In the early stages of compound development, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for profiling and identifying potential liabilities. These computational models use the chemical structure of a compound to predict its pharmacokinetic properties, which are critical for its eventual utility.
For this compound, various ADME parameters could be predicted using a range of computational tools and models. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential metabolic pathways. Models often rely on physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight.
A comprehensive search of scientific databases reveals no specific in silico ADME prediction studies for this compound. The application of such predictive models would be a valuable step in assessing its potential as a research compound, excluding any toxicity, safety, or clinical outcome predictions.
Interrogating Biological Target Interactions and Mechanistic Pathways
Chemical Biology Approaches for Target Identification
Target identification is a crucial and often rate-limiting step in drug discovery, especially for compounds identified through phenotypic screens. nih.govrsc.org Chemical biology approaches offer direct and indirect methods to deconvolute the molecular targets of bioactive small molecules.
Proteomics-Based Target Deconvolution Strategies
Modern proteomics offers a suite of powerful, unbiased techniques for identifying the specific protein targets of small molecules directly from complex biological mixtures like cell lysates. criver.com These methods are essential for understanding a compound's mechanism of action, as well as potential off-target effects. nih.govnih.gov
One of the most direct methods is affinity-based proteomics . This strategy involves immobilizing a derivative of the small molecule, such as 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole, onto a solid support (e.g., beads). This "bait" is then incubated with a cellular proteome. Proteins that physically bind to the compound are "pulled down," isolated, and subsequently identified using mass spectrometry. nih.gov
Another advanced approach is compound-centric chemical proteomics , which includes techniques like photoaffinity labeling. researchgate.net In this method, a photo-reactive group is incorporated into the small molecule's structure. Upon exposure to UV light, the probe forms a covalent bond with its binding partners, allowing for their capture and identification. This technique is particularly useful for capturing transient or weak interactions that might be missed by standard affinity pull-downs. researchgate.net
These proteomic strategies provide a global view of the potential protein interactome for a given compound, as illustrated in the hypothetical data table below.
| Protein Target Identified | Cellular Function | Method Used |
| Tubulin Beta Chain | Cytoskeleton formation, cell division | Affinity Chromatography-Mass Spectrometry |
| Heat Shock Protein 90 | Protein folding, stress response | Photoaffinity Labeling |
| Tyrosine-protein kinase SRC | Signal transduction, cell growth | Capture Compound Mass Spectrometry |
This table represents hypothetical data that could be generated from proteomics experiments to identify protein binders for a benzimidazole-based compound.
Genetic Screens for Modulated Pathways
Genetic screens provide a complementary, function-based approach to target deconvolution. By observing how the genetic perturbation of specific genes alters a cell's sensitivity to a compound, researchers can infer the compound's target or pathway of action. For instance, a chemical genetic screen in a model organism like zebrafish could identify a compound that produces a specific phenotype, which can then be linked to a known genetic pathway. nih.gov
If cells that are haploinsufficient for a particular gene (i.e., have only one functional copy) show increased sensitivity to this compound, it suggests that the protein product of that gene may be the compound's direct target. Conversely, overexpression of a target protein might confer resistance to the compound. These interactions can be systematically mapped using high-throughput screening of genome-wide knockout or overexpression libraries.
Mechanistic Studies of Molecular Interactions with Biomolecules
Once potential targets are identified, detailed mechanistic studies are required to validate these interactions and understand their functional consequences. These studies often involve investigating the compound's effects on proteins, enzymes, and nucleic acids.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., tubulin polymerization inhibition)
The benzimidazole (B57391) scaffold is a well-known structural motif in compounds that act as tubulin polymerization inhibitors. nih.gov These agents interfere with the assembly of microtubules, which are critical for cell division, leading to mitotic arrest and apoptosis in cancer cells. nih.govresearchgate.net
The inhibitory effect of a compound like this compound on tubulin polymerization can be quantified using in vitro assays with purified tubulin. mdpi.com By monitoring the change in turbidity or fluorescence over time, one can determine key kinetic parameters. Benzimidazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.net
Kinetic studies would reveal the compound's inhibitory constant (IC₅₀) and could elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
| Compound | Target | IC₅₀ (µM) | Mechanism |
| Compound 7n (Reference) | Tubulin Polymerization | 5.05 | - |
| Nocodazole (Control) | Tubulin Polymerization | - | Elongates nucleation phase |
| This compound | Tubulin Polymerization | Hypothetical | Hypothetical |
This table presents reference data for a known benzimidazole tubulin inhibitor alongside a control, illustrating the type of data obtained from such assays. nih.govmdpi.com
Receptor Binding Assays and Ligand-Receptor Complex Formation
Benzimidazole derivatives have been identified as ligands for various receptors. drugbank.com For example, specific derivatives have been developed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. nih.gov
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. researchgate.net These assays involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. By measuring the displacement of the radioligand, the binding affinity (expressed as Kᵢ or IC₅₀) of the test compound can be determined. semanticscholar.orgresearchgate.net Such studies are crucial for confirming direct interaction with a receptor and for structure-activity relationship (SAR) analysis.
DNA/RNA Binding and Intercalation Studies (if applicable)
The planar aromatic structure of the benzimidazole core makes it a candidate for interaction with nucleic acids. Many benzimidazole-containing molecules are known to be DNA minor groove binders, while others can act as intercalators. researchgate.netrsc.orgacs.org These interactions can interfere with DNA replication and transcription, contributing to cytotoxic effects.
Several biophysical techniques are used to study these interactions:
UV-Visible Spectroscopy: Binding to DNA can cause a shift in the compound's absorption spectrum (bathochromic or hypochromic shift), which can be used to calculate binding constants (Kₐ). nih.gov
Fluorescence Spectroscopy: An increase or decrease in the compound's fluorescence upon binding to DNA can also be used to quantify the interaction. Competitive displacement assays with known DNA binders like Hoechst 33258 can reveal the binding mode. rsc.org
Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon ligand binding can provide information about conformational changes induced in the DNA structure, helping to distinguish between groove binding and intercalation.
Thermal Denaturation (Tₘ) Studies: A ligand that binds to and stabilizes the DNA double helix will increase its melting temperature (Tₘ). The magnitude of the change (ΔTₘ) is indicative of the binding strength. researchgate.net
Some benzimidazole-neomycin conjugates have also been shown to bind and intercalate into RNA duplexes in a linker-dependent manner, highlighting the versatility of this scaffold in nucleic acid recognition. nih.gov
| Compound | Target Nucleic Acid | Binding Constant (Kₐ) M⁻¹ | ΔTₘ (°C) | Binding Mode |
| BM1 (Reference) | Fish Sperm DNA | 1.9 x 10⁵ | 4.96 | Intercalation/Groove |
| MH1 (Reference) | DNA | - | - | Minor Groove |
| This compound | DNA/RNA | Hypothetical | Hypothetical | Hypothetical |
This table shows reference data for other benzimidazole derivatives to illustrate typical findings from DNA binding studies. researchgate.netrsc.org
Modulation of Cellular Signaling Pathways (in in vitro models, non-human)
No studies have been identified that investigate the modulation of specific cellular signaling pathways by this compound in non-human in vitro models. Research in this area would typically involve treating relevant cell lines with the compound and subsequently analyzing key signaling proteins and pathways (e.g., kinase cascades, transcription factor activation) to determine its mechanism of action.
Cellular Uptake and Intracellular Distribution Studies (in in vitro cellular systems)
There is no available information on the cellular uptake and intracellular distribution of this compound. Such studies are crucial for understanding how the compound enters cells and where it localizes, which can provide clues about its potential molecular targets. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be necessary to obtain these data.
Phenotypic Screening and Follow-up Mechanistic Characterization (in in vitro models)
While phenotypic screening is a common approach for discovering the biological activities of novel compounds, no such screening data has been published for this compound. A phenotypic screen would involve testing the compound across a variety of cell-based assays that measure different cellular behaviors (e.g., proliferation, morphology changes, differentiation) to identify a potential therapeutic area. Follow-up mechanistic studies would then be required to identify the specific molecular target responsible for the observed phenotype.
Bioorthogonal Chemistry Applications for Live-Cell Probing
The structure of this compound does not inherently contain a bioorthogonal handle, and no research has been published on its derivatization for use in bioorthogonal chemistry applications. To be used as a probe for live-cell imaging, the compound would need to be modified to include a reactive group (e.g., an azide (B81097), alkyne, or tetrazine) that allows for specific chemical ligation to a reporter molecule without interfering with biological processes.
Structure Activity Relationship Sar Elucidation and Ligand Design Rationales
Systematic Modification of the tert-Butylbenzyl Moiety
The 1-(4-(tert-butyl)benzyl) group is a key pharmacophoric feature. Studies have focused on understanding the role of the tert-butyl group's position, the electronic and steric nature of other substituents on the benzyl (B1604629) ring, and the composition of the linker connecting the benzyl and benzimidazole (B57391) rings.
The placement of the bulky, lipophilic tert-butyl group on the benzyl ring is a critical determinant of activity. While the para-position (C-4) is common in highly active compounds, relocation to the ortho- (C-2) or meta- (C-3) positions can significantly alter the molecule's interaction with its biological target.
Research on related hydroxylated triphenylazoles indicates that the steric influence of an ortho-substituted alkyl group can prevent C-O bond rotation, thereby increasing the energy difference between conformers. researchgate.net Conversely, para-substitution can induce weaker hydrogen bonds, potentially by the electron-donating inductive effect of the alkyl group diminishing the acidity of a nearby phenol. researchgate.net While not directly studying 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole, these findings suggest that moving the tert-butyl group from the para- to the ortho- or meta-position would likely alter the conformational profile and electronic distribution of the benzyl ring, thereby impacting biological activity. The para-position often provides an optimal balance of steric bulk and electronic influence, fitting into a specific hydrophobic pocket of a target protein without causing steric hindrance that might prevent optimal binding.
Table 1: Effect of tert-Butyl Positional Isomerism on Biological Activity (Hypothetical Data Based on General SAR Principles)
| Compound | tert-Butyl Position | Relative Activity | Rationale |
|---|---|---|---|
| 1a | para (4-position) | ++++ | Optimal fit in hydrophobic pocket |
| 1b | meta (3-position) | ++ | Suboptimal orientation, potential loss of key interactions |
| 1c | ortho (2-position) | + | Potential for steric clash with the binding site |
This table is illustrative and based on established medicinal chemistry principles.
The nature of substituents on the benzyl ring significantly influences the compound's activity through both electronic and steric effects. chemrxiv.org
Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase electron density in the phenyl ring, potentially enhancing π-π stacking interactions with aromatic residues in a binding site. nih.govlibretexts.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which can also be favorable depending on the electronic environment of the target. nih.govlibretexts.org For instance, in a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives, EWGs on the C-2 phenyl ring were found to be important for activity.
Steric Effects: The size and position of substituents are crucial. A bulky group like the tert-butyl at the para-position is often well-tolerated and can enhance van der Waals interactions. nih.gov However, placing large groups at other positions, or adding multiple substituents, may lead to steric hindrance, preventing the ligand from adopting the optimal conformation for binding. The substitution of a benzyl group at the 1-position of the benzimidazole core has been shown to enhance anti-inflammatory action. nih.gov
Table 2: Influence of Benzyl Ring Substituents on Activity
| Substituent (R) | Position | Electronic Nature | Steric Bulk | General Impact on Activity |
|---|---|---|---|---|
| 4'-tert-Butyl | para | EDG (weak) | High | Generally Favorable |
| 4'-Methoxy | para | EDG (strong) | Medium | Potentially Favorable |
| 4'-Chloro | para | EWG | Medium | Variable, depends on target |
| 4'-Nitro | para | EWG (strong) | Medium | Often Favorable |
| 2'-Methyl | ortho | EDG (weak) | Medium | May cause steric hindrance |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group.
Studies on related compounds have shown that varying the length and flexibility of such linkers can modulate conformational dynamics and binding properties. For example, extending the linker from a single methylene (B1212753) unit to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) chain increases flexibility. This could allow the benzyl and benzimidazole moieties to engage with binding pockets that are further apart, but it may also introduce an entropic penalty upon binding. Conversely, rigidifying the linker, for instance by incorporating it into a cyclic structure, can lock the molecule into a specific, potentially more active, conformation. In some benzimidazole series, a methyl linker between C-2 of the benzimidazole and another group was found to be essential for potent activity. nih.gov In other contexts, highly active compounds were either unsubstituted at the methylene bridge or contained a rigid 5-membered ring structure. conicet.gov.ar
Exploration of Substituents on the Benzimidazole Core
The benzimidazole scaffold itself is a versatile platform for structural modification. Introducing substituents at various positions on the bicyclic ring system can fine-tune the molecule's electronic properties, solubility, and ability to form specific interactions with a biological target.
Systematic functionalization of the benzimidazole ring has revealed that certain positions are particularly sensitive to substitution. nih.gov
C-2 Position: This is one of the most frequently modified positions. The nature of the substituent at C-2 can dramatically alter the biological profile. For example, substituting with various carboxylic acids showed that activity was inversely related to the length of the linker between the carboxyl group and the C-2 position. nih.gov Small, lipophilic groups or hydrogen bond acceptors/donors can be beneficial. The presence of an anilino side chain or a benzyl group at the C-2 position has been explored, with further substitutions on these groups modulating activity. nih.gov
C-5 and C-6 Positions: These positions are exposed on the periphery of the molecule, making them ideal for introducing groups that can modulate physicochemical properties or form additional interactions. Electron-rich or electron-poor groups at the C-6 position have been shown to directly influence anti-inflammatory activity. nih.gov In other studies, the introduction of a 5-sulfonyl moiety led to good selectivity for the CB2-receptor. nih.gov The presence of a nitro group at the C-5 position has also been investigated in the context of creating dual inhibitors of c-Met and VEGFR-2 kinases. nih.gov
C-4 and C-7 Positions: Substitution at these positions, adjacent to the ring fusion, is less common. Steric hindrance can be a significant issue, as substituents here can clash with the N-1 benzyl group, forcing it into an unfavorable conformation. However, specific substitutions, such as at the C-4 position of an arylacetamide portion, have been shown to contribute to notable activity against HIV-1. nih.gov
Table 3: Summary of Substituent Effects on the Benzimidazole Core
| Position | Type of Substituent | Example | General Effect on Activity | Reference |
|---|---|---|---|---|
| C-2 | Small alkyl groups | -CH3, -C2H5 | Often enhances potency | researchgate.net |
| C-2 | Phenyl/Substituted Phenyl | -Ph, -Ph(NO2) | Can significantly increase activity | nih.gov |
| C-5/C-6 | Electron-donating | -OCH3 | Modulates electronic properties | nih.gov |
| C-5/C-6 | Electron-withdrawing | -Cl, -NO2, -SO2R | Can enhance potency and selectivity | nih.govnih.gov |
The introduction of a nitrogen atom can:
Introduce a Hydrogen Bond Acceptor: The lone pair of electrons on the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, forming a key interaction with a target protein that is not possible with the parent benzimidazole.
Modulate Solubility: The increased polarity resulting from the nitrogen atom can improve the aqueous solubility of the compound, which is a critical parameter for drug development.
The specific position of the nitrogen atom (e.g., replacing C-4, C-5, C-6, or C-7) would result in different isomers with distinct electronic and steric profiles, each potentially offering a unique interaction profile with a given biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org This approach is frequently used to predict the activity of new molecules and to understand the structural features that govern their potency. nih.gov For benzimidazole derivatives, QSAR models have been successfully developed to elucidate the structural requirements for various biological activities, including antifungal and antibacterial effects. nih.govijrdo.org
Descriptor Selection and Calculation
The initial step in QSAR modeling involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a compound series based on the this compound scaffold, a variety of descriptors would be calculated to capture the essence of their structural variations. These are typically categorized as:
Physicochemical Descriptors: These describe properties like lipophilicity (logP), which is crucial for membrane permeability, and polarizability (α), which relates to non-covalent interactions. scirp.org
Electronic Descriptors: These include dipole moment and atomic charges, which are critical for electrostatic interactions with a biological target. The chemical potential (μ) is another quantum descriptor that has been used. scirp.org
Steric/Topological Descriptors: These quantify the size and shape of the molecule. Examples include molecular weight, surface area, and various topological indices that describe molecular branching and connectivity. nih.gov
For a hypothetical series of analogs of this compound, where substitutions are made on the benzimidazole ring or the benzyl group, these descriptors would be calculated using specialized software.
| Compound ID | Substitution (R) | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Biological Activity (pIC50) |
|---|---|---|---|---|---|
| A-1 | 4-tert-Butyl (Parent) | 5.2 | 3.1 | 350 | 6.5 |
| A-2 | 4-Cl | 4.8 | 4.5 | 330 | 6.8 |
| A-3 | 4-OCH3 | 4.5 | 2.8 | 340 | 6.2 |
| A-4 | 4-NO2 | 4.1 | 6.2 | 345 | 7.1 |
| A-5 | H | 4.3 | 2.9 | 320 | 5.9 |
Statistical Model Development and Validation
Once descriptors are calculated, a statistical model is developed to correlate them with the observed biological activity. Multiple Linear Regression (MLR) is a common technique used to generate a QSAR equation. nih.gov For instance, a study on benzimidazole derivatives against Saccharomyces cerevisiae utilized MLR to build its models. nih.gov Other methods like nonlinear regression and artificial neural networks (ANN) can also be employed, with ANNs sometimes offering superior predictive power. scirp.org
The process involves:
Dataset Division: The full set of compounds is divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. nih.gov
Model Generation: Using the training set, a regression equation is generated. For example: pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + ...
Validation: The model's robustness and predictive power are rigorously validated. Internal validation techniques like leave-one-out cross-validation are common. nih.gov External validation using the test set is crucial to assess how well the model predicts the activity of new, unseen compounds. scirp.orgnih.gov Statistical parameters such as the correlation coefficient (R²), root mean square error (RMSE), and Fischer's F-statistic are used to judge the quality of the model. scirp.org
Interpretation of Physicochemical Descriptors in Activity Modulation
The interpretation of the QSAR model provides valuable insights into the structure-activity relationship. For benzimidazole derivatives, studies have shown that certain descriptors consistently govern biological activity.
Lipophilicity (logP): In many QSAR models for benzimidazoles, a positive correlation with logP is observed, suggesting that increased hydrophobicity enhances activity, likely by improving passage through cell membranes to reach the target. nih.govcrpsonline.com The tert-butyl group on the parent compound is a significant contributor to its lipophilicity.
Dipole Moment (DM): This descriptor often plays a key role, indicating the importance of polar interactions with the target site. nih.gov The magnitude and direction of the dipole moment can significantly influence binding affinity.
Surface Area Grid (SAG): This descriptor relates to the steric fit of the molecule within the binding pocket. A good correlation with SAG suggests that the size and shape of the substituents are critical for optimal interaction. nih.gov
By analyzing the coefficients in the QSAR equation, chemists can understand which properties to modify to design more potent analogs of this compound.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Principles
FBDD and scaffold hopping are powerful strategies in modern drug discovery that focus on exploring chemical space efficiently. The benzimidazole core is a well-established "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov
Fragment-Based Drug Discovery (FBDD) starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. morressier.com These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. drugdiscoverychemistry.com
In the context of this compound, the molecule can be deconstructed into key fragments:
The Benzimidazole Core: A common starting point in FBDD campaigns targeting various enzymes. nih.gov
The 4-(tert-Butyl)benzyl Group: This fragment could be identified in a screen and subsequently linked to a benzimidazole core or another scaffold to enhance potency and modulate physicochemical properties.
FBDD approaches have been successfully used to design novel benzimidazole-based inhibitors for targets like cyclin-dependent kinase 9 (CDK9) and dihydrofolate reductase (DHFR). nih.govtandfonline.com
Scaffold hopping involves replacing the central molecular core of a known active compound with a different, often isosteric, scaffold while retaining the original biological activity. youtube.com This technique is used to discover novel and patentable chemical series, improve pharmacokinetic properties, or avoid off-target effects. nih.gov Starting with the this compound structure, a scaffold hopping approach might explore replacing the benzimidazole core with other bicyclic heteroaromatics like indazole or imidazopyridine. researchgate.netrsc.org
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
|---|---|---|
| Benzimidazole | Indazole | Bioisosteric replacement, alters H-bond donor/acceptor pattern. rsc.org |
| Benzimidazole | Imidazopyridine | Modifies core electronics and solubility, explores new IP space. researchgate.net |
| Benzimidazole | Benzoxazole | Replaces a nitrogen with oxygen, altering polarity and metabolic stability. |
| Benzimidazole | Purine | Increases nitrogen content, potentially mimicking endogenous ligands. |
De Novo Design Strategies for Optimized Ligand Properties
De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the structural and chemical features of a target's binding site. researchgate.net This approach can be used to generate entirely new chemical entities or to optimize existing ligands like this compound.
The process typically involves:
Target Analysis: A high-resolution 3D structure of the biological target (e.g., an enzyme or receptor) is required. The binding site is analyzed to identify key interaction points like hydrogen bond donors/acceptors and hydrophobic pockets.
Structure Generation: Algorithms place atoms or molecular fragments into the binding site and connect them to form new molecules. These methods can be guided by the structure of a known binder, using parts of the original molecule as a starting point for growth.
Scoring and Optimization: The newly designed molecules are scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility. Recently, generative artificial intelligence and deep learning models have been employed to design novel, active compounds by learning from large databases of known bioactive molecules. nih.govtue.nl
For this compound, a de novo design program could use the benzimidazole core as an anchor in the binding site and explore alternative side chains to the 4-(tert-butyl)benzyl group to optimize interactions with adjacent pockets in the target protein, potentially leading to ligands with enhanced potency and selectivity. nih.gov
Chemical Transformations and Derivatization Methodologies
Functionalization of the Benzimidazole (B57391) Core
The benzimidazole nucleus is a privileged heterocyclic motif that can be functionalized through various chemical strategies. These modifications can alter the electronic properties and steric profile of the molecule.
The benzene (B151609) ring of the benzimidazole core is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the fused imidazole (B134444) ring. Generally, substitution occurs at the 4, 5, 6, and 7-positions. The N1-benzyl group does not significantly influence the directing effects on the fused benzene ring.
Halogenation: Direct halogenation of the benzimidazole ring can be achieved using standard halogenating agents. For instance, bromination of the benzimidazole core can lead to a mixture of products. Studies on the parent benzimidazole scaffold have shown that bromination followed by nitration can yield isomers such as 5-bromo-6-nitro- and 5-bromo-4-nitrobenzimidazole. chem-soc.si The regiochemical outcome is often complex due to the presence of multiple activated positions for electrophilic attack. chem-soc.si
Nitration: Nitration of the benzimidazole ring is a common method to introduce a nitro group, which can serve as a handle for further functional group interconversions. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. The position of nitration is dependent on the reaction conditions and the substitution pattern already present on the ring.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the benzimidazole core can be accomplished through treatment with fuming sulfuric acid (oleum). Benzimidazole-sulfonyl derivatives are utilized as intermediates in the synthesis of more complex molecules, as the sulfonyl group can act as a good leaving group or be converted into other functionalities like sulfonamides. nih.gov
Table 1: Examples of Direct Aromatic Functionalization of Benzimidazole Derivatives
| Reaction | Reagents and Conditions | Position(s) Functionalized | Product Type |
| Bromination | Br₂ / AcOH | 4, 5, 6, or 7 | Bromo-benzimidazole |
| Nitration | HNO₃ / H₂SO₄ | 4, 5, 6, or 7 | Nitro-benzimidazole |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 5(6) | Benzimidazole-sulfonic acid |
Modern synthetic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be applied to the benzimidazole scaffold, particularly at the C2 position, which is amenable to C-H activation, or at halogenated positions.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for creating carbon-carbon and carbon-heteroatom bonds. For N-substituted benzimidazoles, direct C-H arylation at the C2 position can be achieved with aryl halides.
Copper-Catalyzed Reactions: Copper catalysis provides an efficient and cost-effective alternative for cross-coupling reactions. Methodologies have been developed for the copper-catalyzed synthesis of 1,2-disubstituted benzimidazoles through a three-component reaction involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes. rsc.org Furthermore, copper-promoted domino C-N cross-coupling reactions have been utilized to generate 2-arylaminobenzimidazoles. nih.gov
Iron-Catalyzed Reactions: Iron catalysts have emerged as a more sustainable option for C-H functionalization. Iron-catalyzed oxidative coupling of N-substituted ortho-phenylenediamines can produce 1,2-disubstituted benzimidazoles. acs.org
Table 2: Metal-Catalyzed Cross-Coupling Reactions on the Benzimidazole Scaffold
| Catalyst System | Reaction Type | Coupling Partners | Position(s) Functionalized |
| Ni(OTf)₂/dcype | C-H Arylation | Benzimidazole, Phenol derivatives | C2 |
| Cu(I) | Three-Component Coupling | N-substituted o-phenylenediamine (B120857), Sulfonyl azide (B81097), Terminal alkyne | C2 |
| FeCl₃·6H₂O / O₂ | Oxidative Coupling | N,N'-Disubstituted-OPD, Aldehyde | C2 |
| Cu(OAc)₂ | C-N Cross-Coupling | Guanidine intermediate, Aryl iodide | C2 |
Modifications of the Benzyl (B1604629) Moiety
The N-benzyl group, specifically the 4-(tert-butyl)phenyl moiety, presents distinct opportunities for derivatization.
The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution. The existing tert-butyl group is an ortho-, para-directing activator, while the benzimidazolyl-methyl group is a deactivator and also ortho-, para-directing. Their combined influence will direct incoming electrophiles. However, the most significant chemistry related to this moiety involves the tert-butyl group itself.
Historically considered a sterically bulky and inert protecting group, recent advances have demonstrated that the tert-butyl group can be functionalized directly. researchgate.net A notable example is the non-directed, catalytic hydroxylation of the sterically hindered primary C-H bonds of a tert-butyl group. udg.educhemrxiv.org This transformation can be achieved using a highly electrophilic manganese catalyst in a specialized fluorinated alcohol solvent, which activates hydrogen peroxide to generate a potent oxidizing species. udg.edu This method allows for the conversion of the tert-butyl group into a hydroxymethyl group (-C(CH₃)₂CH₂OH), introducing a new reactive handle for further derivatization.
Table 3: Functionalization of the tert-Butyl Group
| Reaction | Catalyst System | Reagents | Product Functional Group |
| C-H Hydroxylation | [Mn(CF₃bpeb)(OTf)₂] | H₂O₂, Nonafluoro-tert-butyl alcohol | Primary alcohol |
The connection between the benzimidazole nitrogen and the benzyl group is typically formed via N-alkylation of the benzimidazole core with a corresponding benzyl halide. This synthetic route is highly modular, allowing for the introduction of a wide variety of substituted benzyl groups to create a library of analogues. By choosing different 4-substituted benzyl bromides or chlorides in the initial synthesis, the nature of the substituent at the para-position of the benzyl ring can be easily varied. For instance, reacting the benzimidazole anion with functionalized halides provides a straightforward method for creating diverse N-substituted derivatives.
While post-synthetic modification of the C-N linkage is challenging, the synthetic strategy itself provides the primary means of diversification. For example, a series of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates can be synthesized by first reacting 2-aminobenzimidazole (B67599) with various benzyl halides, followed by reaction with phenylchloroformate. connectjournals.comresearchgate.net
Synthesis of Prodrugs and Probes for Chemical Biology Research (excluding therapeutic intent)
The benzimidazole scaffold is a valuable platform for the development of chemical tools for biological research. By incorporating specific functional groups, derivatives of 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole can be transformed into probes for bioimaging or activity-based protein profiling, without a therapeutic goal.
The synthesis of such probes involves appending a reporter group (like a fluorophore) or a reactive group (for covalent labeling) to the core molecule. For example, to create a fluorescent probe, a fluorophore could be attached to the benzimidazole core or the benzyl moiety through cross-coupling reactions or by using a functionalized starting material in the synthesis.
Similarly, for activity-based probes, a "clickable" handle, such as an alkyne or azide group, can be installed. This allows the probe, after interacting with its biological target, to be tagged with a reporter molecule (e.g., a fluorophore or biotin) via click chemistry for visualization or pulldown experiments. The development of such benzimidazole-based clickable probes has been reported for the efficient labeling of cellular proteins.
Polymerization and Materials Integration of Benzimidazole Derivatives
The integration of benzimidazole derivatives, such as this compound, into polymeric structures is a significant area of research for creating high-performance materials. The inherent thermal stability, chemical resistance, and unique electronic properties of the benzimidazole moiety make it a valuable component in advanced polymers. The substitution at the N-1 position of the benzimidazole ring with groups like the 4-tert-butylbenzyl group can further modify the polymer's properties, such as solubility and processability.
Polymer Synthesis via N-Substitution
One of the primary methods for incorporating N-substituted benzimidazoles into a polymer backbone is through the post-polymerization modification of polybenzimidazoles (PBIs). This approach allows for the synthesis of a variety of functionalized polymers with tailored properties.
A notable example involves the N-substitution of polybenzimidazoles with a 4-tert-butylbenzyl group. In a typical procedure, a base polybenzimidazole, such as PBI-I (derived from 3,3′-diaminobenzidine and isophthalic acid) or PBI-BuI (derived from 3,3′-diaminobenzidine and 5-tert-butyl isophthalic acid), is first synthesized. The subsequent N-substitution is achieved by reacting the PBI with 4-tert-butylbenzyl bromide in the presence of a base. This reaction leads to the attachment of the 4-tert-butylbenzyl group to the nitrogen atom of the imidazole ring within the polymer chain. researchgate.net
The introduction of bulky N-substituents like the 4-tert-butylbenzyl group has a profound impact on the physical properties of the resulting polymer. A key advantage is the enhanced solubility in common organic solvents. For instance, while the parent PBIs are often only soluble in highly polar aprotic solvents, the N-substituted polymers demonstrate solubility in chlorinated solvents such as chloroform (B151607) (CHCl₃) and 1,1,2,2-tetrachloroethane (B165197) (TCE). researchgate.net This improved solubility is attributed to the disruption of the strong intermolecular hydrogen bonding that is characteristic of unsubstituted PBIs. researchgate.net
The table below summarizes the solubility of N-substituted polybenzimidazoles, highlighting the effect of the 4-tert-butylbenzyl group.
| Polymer | Substituent Group | Solubility in Chloroform (CHCl₃) | Solubility in 1,1,2,2-Tetrachloroethane (TCE) |
|---|---|---|---|
| PBI-I | None (Parent Polymer) | Insoluble | Insoluble |
| N-substituted PBI-I | 4-tert-butylbenzyl | Soluble | Soluble |
| PBI-BuI | None (Parent Polymer) | Insoluble | Insoluble |
| N-substituted PBI-BuI | 4-tert-butylbenzyl | Soluble | Soluble |
Materials Integration and Applications
The unique properties of polymers containing N-substituted benzimidazole derivatives make them suitable for a range of advanced material applications, particularly in membrane-based separations. The bulky substituent groups, such as the 4-tert-butylbenzyl group, create a more open polymer matrix, which can influence gas permeability. researchgate.net
Research has shown that N-substitution can lead to substantial variations in the permeability of inert gases like helium (He) and argon (Ar). This suggests the potential for these materials in gas separation applications where selective transport of gases is required. researchgate.net The ability to tune the gas transport properties by altering the N-substituent opens up possibilities for designing membranes with specific separation characteristics.
Furthermore, the integration of benzimidazole-containing polymers into other material matrices is an active area of research. For example, benzimidazole-linked polymers have been incorporated into Matrimid®, a commercial polyimide, to create mixed matrix membranes (MMMs). osti.gov These MMMs have shown enhanced CO₂/N₂ selectivity, which is crucial for applications such as carbon capture. osti.gov The functional groups on the benzimidazole units can promote strong interactions with the surrounding polymer matrix, leading to robust and effective composite materials. osti.gov
In another vein, the N-alkylation of polybenzimidazoles can induce microphase separation within the polymer, leading to the formation of nanostructured materials. expresspolymlett.com This self-organization can be harnessed to create materials with controlled morphologies, which is particularly relevant for applications in fuel cells and other electrochemical devices. expresspolymlett.comdtu.dk
The table below presents a summary of research findings on the gas permeability of N-substituted PBI membranes.
| Polymer | Substituent Group | Helium (He) Permeability | Argon (Ar) Permeability | He/Ar Selectivity |
|---|---|---|---|---|
| N-substituted PBI-I | Methyl | Data not specified | Data not specified | Attractive |
| N-substituted PBI-I | n-Butyl | Data not specified | Data not specified | Data not specified |
| N-substituted PBI-I | Methylene (B1212753) trimethylsilane | Data not specified | Data not specified | Data not specified |
| N-substituted PBI-I | 4-tert-butylbenzyl | Data not specified | Data not specified | Data not specified |
While specific permeability data for the 4-tert-butylbenzyl substituted PBI was not detailed in the available literature, the study highlighted that such substitutions lead to significant variations in gas permeability, indicating the potential for these materials in gas separation technologies. researchgate.net
Exploration of Advanced Chemical Biology and Material Science Applications
Development as Chemical Probes for Cellular Research
Chemical probes are indispensable small molecules used to study and manipulate biological systems. The benzimidazole (B57391) core is a versatile platform for designing such tools due to its biocompatibility, synthetic accessibility, and inherent physicochemical properties. benthamdirect.comresearchgate.netmdpi.com
Fluorescent Probes for Bioimaging and Sensing
The benzimidazole moiety is a well-established fluorophore, and its derivatives have been extensively developed as fluorescent probes for bioimaging and sensing. researchgate.net These probes leverage changes in their photophysical properties upon interaction with specific analytes, enabling the detection of metal ions, anions, pH changes, and biomolecules. researchgate.net For instance, probes based on the benzimidazole framework have been designed for detecting cysteine, peroxynitrite, and carbon dioxide in biological systems. nih.govresearchgate.netnih.gov
While most simple benzimidazole derivatives fluoresce in the UV region, which is less suitable for live-cell imaging, their emission can be shifted to the visible spectrum through structural modifications, such as extending the π-conjugated system. nih.govnih.gov The structure of 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole provides a foundational scaffold that could be further functionalized to create targeted fluorescent probes. The tert-butyl group can enhance solubility in nonpolar environments and influence the molecule's photophysical properties, potentially leading to probes with improved quantum yields and utility in cellular imaging.
Affinity Probes for Target Engagement Studies
Affinity-based probes are critical tools for identifying the specific molecular targets of bioactive compounds and verifying target engagement within a complex cellular environment. nih.gov These probes are typically designed by incorporating a reactive or clickable group onto a molecule of interest, allowing it to covalently bind to its protein target for subsequent identification. nih.gov
Many benzimidazole derivatives exhibit potent biological activities by interacting with specific enzymes, such as protein arginine deiminases (PADs) and various kinases. nih.govnih.gov This established bioactivity makes the benzimidazole scaffold an excellent starting point for developing affinity probes. nih.gov For this compound, should it demonstrate a specific biological effect, it could be readily modified into an affinity probe. The addition of a terminal alkyne or azide (B81097) to the benzyl (B1604629) ring, for example, would enable "click" chemistry-based labeling of its cellular binding partners, facilitating target discovery and validation. nih.gov
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netnih.gov The benzimidazole ring is particularly adept at participating in these interactions. Its amphoteric nature, featuring both a hydrogen bond donor (N-H) and acceptor sites (aza-nitrogen), allows for the formation of robust and directional intermolecular connections. benthamdirect.com
These interactions can guide the self-assembly of benzimidazole derivatives into well-defined supramolecular structures, including coordination polymers, gels, nanowires, and other complex architectures. benthamdirect.comresearchgate.net The final morphology and properties of these assemblies are dictated by the specific substituents on the benzimidazole core. researchgate.net The 4-(tert-butyl)benzyl group in this compound is expected to play a significant role in its self-assembly behavior. The bulky tert-butyl group can influence crystal packing and modulate intermolecular distances, while the benzyl group can participate in hydrophobic and π-stacking interactions. researchgate.net These features make the compound a promising building block for designing novel, self-assembling functional materials. wixsite.com
Integration into Advanced Materials (e.g., conductive polymers, organic electronics, sensors)
The field of organic electronics utilizes carbon-based small molecules and polymers to create electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The benzimidazole core, with its electron-transporting capabilities and high thermal stability, is a valuable component in the design of organic semiconductors and light-emitting materials. nbinno.com
The incorporation of benzimidazole derivatives into advanced materials is an active area of research. nbinno.com For example, benzimidazole-containing ligands are used to construct metal-organic frameworks (MOFs), and other derivatives are investigated for sensor applications. researchgate.netjchr.org The structure of this compound, featuring a π-conjugated heterocyclic system, is suitable for applications in organic electronics. researchgate.netresearchgate.net The tert-butylbenzyl substituent could improve the material's solubility and processability, facilitating its fabrication into the thin films required for electronic devices. sigmaaldrich.com
Catalytic Applications in Organic Synthesis
Benzimidazole derivatives can be readily converted into benzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). nih.govnih.gov NHCs are a powerful class of organocatalysts known for their ability to mediate a wide range of organic transformations with high efficiency. youtube.comias.ac.in Palladium-NHC complexes, generated from benzimidazolium salts, are particularly effective catalysts for carbon-carbon bond-forming reactions, such as the Suzuki-Miyura cross-coupling. nih.govmdpi.commdpi.com
The compound this compound is a direct precursor for a novel NHC ligand. Through N-alkylation or N-arylation at the remaining nitrogen atom, it can be converted into a benzimidazolium salt. nih.govmdpi.com Subsequent deprotonation would yield an NHC whose steric and electronic properties are tuned by the 4-(tert-butyl)benzyl group. Such a catalyst could offer unique reactivity or selectivity in various organic reactions, highlighting the potential of this compound in the development of new catalytic systems. enpress-publisher.com
Frontiers in Research and Unaddressed Challenges
Development of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. nih.gov While effective, these methods often lack the efficiency and environmental safety demanded by modern pharmaceutical development. Current research is focused on creating more sophisticated and diverse libraries of benzimidazole derivatives through innovative synthetic strategies.
Recent advancements include the use of eco-friendly catalysts like ZnO nanoparticles and milder reaction conditions, which not only improve yields but also align with the principles of green chemistry. nih.govresearchgate.net Methodologies such as microwave-assisted synthesis are also being explored to accelerate reaction times and improve efficiency. researchgate.net The development of one-pot synthesis procedures further streamlines the creation of complex molecules, allowing for the introduction of diverse functional groups onto the benzimidazole core. researchgate.net These novel approaches are critical for generating derivatives of 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole with enhanced biological activity and optimized pharmacokinetic profiles.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Condensation | Reaction of o-phenylenediamines with carboxylic acids/aldehydes using strong acids. nih.gov | Well-established, readily available starting materials. | Harsh reaction conditions, potential for low yields, environmental concerns. |
| Metal-Catalyzed Synthesis | Use of transition metal catalysts (e.g., Palladium) to facilitate C-N bond formation. researchgate.net | High efficiency, good yields, milder reaction conditions. | Cost of catalysts, potential for metal contamination in the final product. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. researchgate.net | Rapid reaction times, improved yields, enhanced reaction control. | Specialized equipment required, potential for localized overheating. |
| Green Chemistry Approaches | Utilization of eco-friendly catalysts (e.g., ZnO NPs) and solvents. nih.govresearchgate.net | Environmentally friendly, reduced waste, often milder conditions. | Catalyst stability and reusability can be a concern. |
Advanced Computational Prediction of Compound Behavior in Complex Systems
The role of computational chemistry in drug discovery has expanded significantly, offering powerful tools to predict the behavior of molecules like this compound in biological systems. researchgate.net Techniques such as Density Functional Theory (DFT) provide deep insights into the electronic structure and reactivity of benzimidazole derivatives, helping to rationalize their observed biological activities. nih.govresearchgate.net
Molecular docking and molecular dynamics simulations are instrumental in predicting how these compounds interact with their biological targets. researchgate.net These methods can elucidate binding modes, predict binding affinities, and identify key interactions that are crucial for a compound's efficacy. Furthermore, computational models are increasingly used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for determining the drug-like qualities of a compound. mdpi.com The integration of these computational approaches allows for the rational design of new benzimidazole derivatives with improved potency and better pharmacokinetic profiles.
Elucidation of Polypharmacology and Off-Target Interactions in Chemical Biology
A growing area of research is the study of polypharmacology, where a single compound interacts with multiple biological targets. This can be advantageous, leading to broader therapeutic effects, but it can also result in unwanted side effects. For benzimidazole derivatives, which are known to interact with a wide range of proteins and enzymes, understanding their polypharmacology is crucial. ijpsjournal.comnih.gov
Identifying off-target interactions is a significant challenge in the development of any new drug. For compounds like this compound, a thorough investigation of its target profile is necessary to anticipate potential adverse effects. Advanced screening techniques and computational predictions are being employed to map the interaction landscape of benzimidazole derivatives, providing a more complete picture of their biological activity. nih.gov This knowledge is essential for designing safer and more effective therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Analysis
Table 2: Applications of AI/ML in Benzimidazole Drug Design
| Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Using machine learning to build predictive models of biological activity based on chemical structure. scirp.org | Faster screening of virtual compound libraries; prioritization of synthetic targets. |
| De Novo Drug Design | AI algorithms that generate novel molecular structures with desired properties. nih.gov | Discovery of novel chemical scaffolds with improved efficacy and safety. |
| Predictive ADMET | Machine learning models that predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures. |
Strategies for Overcoming Research Limitations in Compound Characterization and Mechanism Determination
Despite significant advances, the characterization and determination of the mechanism of action for benzimidazole derivatives can still present challenges. nih.gov Issues such as poor solubility can complicate experimental assays and structural studies. The development of novel formulations and delivery systems is one strategy to overcome these limitations.
Elucidating the precise mechanism of action requires a multi-faceted approach, combining experimental techniques with computational methods. While the crystal structure of compounds like 1-(4-(tert-butyl)benzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole has been determined, understanding how it and similar molecules function at a cellular level requires further investigation. nih.gov Advanced spectroscopic techniques, coupled with cellular and molecular biology assays, are essential for identifying the specific biological targets and pathways modulated by these compounds. mdpi.comnih.gov A deeper understanding of their mechanism of action is critical for the rational design of next-generation benzimidazole-based therapies. researchgate.net
Concluding Perspectives and Research Trajectories
Summary of Key Academic Contributions and Insights
Research into N-benzylbenzimidazoles has provided valuable insights into their synthesis, structural characteristics, and biological activities. The benzimidazole (B57391) scaffold, a privileged structure in medicinal chemistry, gains diverse functionalities through N-benzylation. researchgate.netacs.org Key academic contributions include:
Synthetic Methodologies: A variety of synthetic routes for N-substituted benzimidazoles have been developed, often involving the condensation of o-phenylenediamines with aldehydes or the N-alkylation of pre-formed benzimidazole rings. researchgate.netorganic-chemistry.org These methods have been refined to improve yields and incorporate a wide range of substituents on both the benzyl (B1604629) and benzimidazole moieties. nih.govresearchgate.net
Structural Elucidation: Spectroscopic techniques, particularly NMR and mass spectrometry, have been instrumental in characterizing these compounds. For instance, the proton and carbon NMR spectra of 1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazole have been fully assigned, providing a basis for the structural confirmation of related derivatives.
Biological Profiling: A vast body of research has demonstrated the broad spectrum of biological activities exhibited by benzimidazole derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netekb.egcbijournal.comresearchgate.netnih.gov The N-benzyl group often plays a crucial role in modulating this activity by influencing factors like lipophilicity and binding interactions with biological targets. acs.org
Outlook for Future Research Directions in N-Benzylbenzimidazole Chemistry
The field of N-benzylbenzimidazole chemistry continues to evolve, with several promising avenues for future research:
Development of Novel Therapeutic Agents: A primary focus will remain on the design and synthesis of new N-benzylbenzimidazole derivatives with enhanced potency and selectivity against various diseases. researchgate.netnih.govnih.gov This includes the exploration of novel substitution patterns and the generation of hybrid molecules that combine the benzimidazole core with other pharmacologically active scaffolds. nih.gov
Green Synthesis Approaches: There is a growing emphasis on developing more environmentally friendly and sustainable synthetic methods for these compounds. This includes the use of greener solvents, catalyst-free reactions, and microwave-assisted synthesis to reduce waste and energy consumption. nih.gov
Advanced Materials: The unique photophysical and electronic properties of some benzimidazole derivatives make them attractive candidates for applications in materials science. nih.gov Future research could focus on the development of N-benzylbenzimidazole-based materials for use in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors.
Potential Impact on Fundamental Chemical Biology and Materials Science
The continued exploration of N-benzylbenzimidazoles is poised to have a significant impact on both fundamental and applied sciences:
Chemical Biology: These compounds serve as valuable tools for probing biological processes. Their ability to interact with a wide range of biological targets allows researchers to investigate enzyme function, receptor signaling, and other cellular pathways. youtube.com The development of fluorescently tagged N-benzylbenzimidazoles could further enhance their utility in cellular imaging and diagnostics.
Materials Science: The structural versatility of N-benzylbenzimidazoles allows for the fine-tuning of their electronic and optical properties. This opens up possibilities for creating novel materials with tailored functionalities for applications in electronics, photonics, and nanotechnology. ucl.ac.uk For instance, their incorporation into polymers could lead to the development of advanced coatings and films with enhanced thermal and mechanical properties.
Q & A
Q. Advanced Mechanisms :
- Target Binding Studies : Fluorescence quenching or SPR assays identify interactions with enzymes (e.g., Trypanosoma cruzi targets). LC-MS/MS confirms metabolite formation .
- SAR Analysis : Introducing styryl groups (via Wittig reactions) or phenolic Mannich bases modulates potency. For example, trifluoromethyl substituents improve bioavailability .
How do computational models predict the physicochemical properties of this compound?
Q. Basic Modeling :
Q. Advanced Simulations :
- MD Simulations : Analyze solvation dynamics and membrane permeability. The tert-butyl group enhances lipophilicity but may reduce aqueous solubility .
- Docking Studies : Identify binding poses in protein active sites (e.g., histamine H₁ receptors). Key interactions include π-π stacking with aromatic residues .
What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
Q. Methodological Approach :
- Meta-Analysis : Compare MIC/IC₅₀ values across studies, noting variations in assay conditions (e.g., bacterial strain, solvent controls). For example, discrepancies in S. aureus activity may stem from differences in inoculum size .
- Orthogonal Validation : Confirm results using dual assays (e.g., agar dilution + live-cell imaging) .
How is the stability of this compound evaluated under physiological conditions?
Q. Basic Stability :
- Forced Degradation : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 254 nm .
Q. Advanced Studies :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS. Tert-butyl groups may slow CYP450-mediated oxidation .
What synthetic challenges arise when introducing substituents to the benzimidazole core?
Q. Key Issues :
- Regioselectivity : Alkylation at N1 vs. C2 positions requires careful control of base strength (e.g., NaH vs. K₂CO₃). Steric hindrance from the tert-butyl group favors N1 substitution .
- Byproduct Formation : Acetyl group removal during alkylation (e.g., in thione derivatives) necessitates TLC monitoring and column purification .
How does the tert-butyl group influence solubility and formulation development?
Q. Methodological Insights :
- Solubility Screening : Use shake-flask methods in buffers (pH 1–7.4) and co-solvents (e.g., PEG 400). The tert-butyl group reduces aqueous solubility (<10 µg/mL) but improves lipid-based formulation compatibility .
- Solid Dispersion : Spray-drying with PVP-VA64 enhances dissolution rates by 3–5× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
